(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Catalog No.
S791172
CAS No.
174265-97-5
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Cyclopropyl-2-hydroxypropanoic acid

CAS Number

174265-97-5

Product Name

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

IUPAC Name

(2R)-3-cyclopropyl-2-hydroxypropanoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1

InChI Key

URABTPLPEKSFHH-RXMQYKEDSA-N

SMILES

C1CC1CC(C(=O)O)O

Canonical SMILES

C1CC1CC(C(=O)O)O

Isomeric SMILES

C1CC1C[C@H](C(=O)O)O

Applications in Drug Discovery

  • Beta-lactam antibiotics: (R)-CPCA serves as a precursor for the synthesis of certain beta-lactam antibiotics, a class of widely used antibiotics known for their effectiveness against a broad spectrum of bacteria. Studies have shown its potential in developing novel beta-lactam antibiotics with improved potency and resistance profiles [].
  • Antihypertensive agents: Research suggests the potential of (R)-CPCA as a starting material for the synthesis of new antihypertensive agents, which are medications used to lower blood pressure. Its specific stereochemistry might contribute to the development of drugs with enhanced efficacy and fewer side effects [].

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral organic compound with the molecular formula C6_6H10_{10}O3_3 and a molecular weight of approximately 130.14 g/mol. This compound features a cyclopropyl group attached to a hydroxypropanoic acid backbone, which contributes to its unique structural and functional properties. The compound is classified under various chemical categories, including carboxylic acids and alcohols, due to the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group in its structure .

Typical of carboxylic acids and alcohols:

  • Esterification: The compound can react with alcohols to form esters, particularly under acidic conditions.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of cyclopropyl derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the production of ketones or aldehydes depending on the reaction conditions.

These reactions are significant for synthetic applications in organic chemistry, particularly in the synthesis of more complex molecules.

Research indicates that (R)-3-Cyclopropyl-2-hydroxypropanoic acid exhibits notable biological activities. It has been studied for its potential role as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is critical for various biological processes . Additionally, the compound's chiral nature may influence its interaction with biological systems, potentially affecting enzyme activity or receptor binding.

Several methods have been developed for synthesizing (R)-3-Cyclopropyl-2-hydroxypropanoic acid:

  • Chiral Pool Synthesis: Utilizing chiral starting materials to construct the desired stereochemistry.
  • Asymmetric Synthesis: Employing catalysts or reagents that promote the formation of one enantiomer over the other.
  • Functional Group Transformation: Starting from commercially available precursors and applying selective transformations such as hydrolysis or reduction.

These methods allow for the efficient production of (R)-3-Cyclopropyl-2-hydroxypropanoic acid with high purity and yield.

(R)-3-Cyclopropyl-2-hydroxypropanoic acid finds applications in various fields:

  • Biotechnology: As a buffering agent in cell culture media, it helps maintain optimal pH levels for cellular growth and function.
  • Pharmaceuticals: Its unique structure may serve as a lead compound in drug development, particularly in designing novel therapeutics targeting specific biological pathways.

Studies on (R)-3-Cyclopropyl-2-hydroxypropanoic acid's interactions with biological systems have shown that it can influence metabolic pathways through its buffering capacity. Furthermore, its chiral nature may affect how it interacts with enzymes or receptors, leading to varying degrees of biological activity compared to its racemic mixture or other isomers .

Several compounds share structural similarities with (R)-3-Cyclopropyl-2-hydroxypropanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Hydroxybutanoic acidStraight-chain hydroxy acidSimpler structure without cyclopropane group
(S)-3-Cyclopropyl-2-hydroxypropanoic acidEnantiomer of (R)-isomerDifferent biological activity profiles
2-Hydroxypropanoic acidLacks cyclopropyl substituentMore common; less sterically hindered

The presence of the cyclopropyl group in (R)-3-Cyclopropyl-2-hydroxypropanoic acid distinguishes it from these similar compounds, potentially granting it unique properties and applications in both chemical synthesis and biological interactions.

Carboxylic Acid Group Transformations

The carboxylic acid functionality in (R)-3-Cyclopropyl-2-hydroxypropanoic acid exhibits characteristic reactivity patterns typical of aliphatic carboxylic acids, with some unique features arising from the adjacent hydroxyl group and cyclopropyl substituent [2] [3]. The carboxyl group readily undergoes nucleophilic substitution reactions where the hydroxyl group is replaced by various nucleophiles [2] [3].

Esterification Reactions

The compound undergoes Fischer esterification when treated with alcohols under acidic conditions [4]. Treatment with methanol and thionyl chloride at 0°C provides the corresponding methyl ester in moderate yields [5]. The reaction proceeds through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon atom, followed by nucleophilic attack by the alcohol [2] [3].

Acid Chloride Formation

Conversion to acid chlorides can be achieved using reagents such as thionyl chloride, phosphorus pentachloride, or phosphorus tribromide [2] [3]. The process involves initial attack of the chlorinating agent at the carbonyl oxygen, followed by elimination to form the corresponding acyl chloride [3]. These derivatives serve as highly reactive intermediates for further transformations.

Amide Formation

Direct amidation requires elevated temperatures due to the poor leaving group ability of hydroxide [2] [3]. The reaction proceeds more efficiently when the carboxylic acid is first converted to a more reactive derivative such as an acid chloride or activated ester [3] [4].

Decarboxylation Pathways

Under thermal conditions, particularly when the compound can form a β-keto acid intermediate through oxidation of the adjacent hydroxyl group, decarboxylation becomes thermodynamically favorable [6] [7]. This process involves formation of a six-membered cyclic transition state, leading to carbon dioxide elimination and formation of the corresponding ketone [7].

Hydroxyl Group Reactions and Modifications

The secondary hydroxyl group at the α-position exhibits enhanced reactivity compared to simple secondary alcohols due to its proximity to the electron-withdrawing carboxyl group [8] [9] [10]. This positioning creates unique opportunities for intramolecular interactions and specialized reaction pathways.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution reactions when converted to better leaving groups [8] [11]. Treatment with tosyl chloride or mesyl chloride provides the corresponding sulfonates, which readily undergo SN2 displacement with various nucleophiles [11]. The reaction requires conversion to a better leaving group since hydroxide is inherently a poor leaving group [11].

Oxidation Reactions

Oxidation of the hydroxyl group can be achieved using mild oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane [9] [4]. The resulting α-keto acid is susceptible to decarboxylation under appropriate conditions, providing access to the corresponding aldehyde [9]. This transformation is particularly relevant for synthetic applications where the carboxylic acid serves as a directing group.

Ester Formation

The hydroxyl group forms esters when treated with carboxylic acids under acidic conditions or with acid chlorides in the presence of base [8] [10]. These transformations proceed through standard esterification mechanisms, with the α-position providing additional stabilization through inductive effects [10].

Intramolecular Hydrogen Bonding

The spatial arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl group and the carboxyl oxygen [12] [13] [14]. This interaction, while generally weak (1-3 kcal/mol), influences the conformational preferences and chemical behavior of the molecule [12] [13]. The hydrogen bond length typically ranges from 2.5 to 3.0 Å, representing a weak to moderate interaction strength [12].

Cyclopropyl Ring Stability and Reactivity

The cyclopropyl group introduces significant reactivity due to its high ring strain energy of approximately 27.6 kcal/mol [15] [16] [17]. This strain arises from the severe angle compression from the ideal tetrahedral angle of 109.5° to the geometric requirement of 60° in the three-membered ring [18] [19] [17].

Ring-Opening Reactions

Cyclopropanes bearing electron-withdrawing groups, such as the carboxylic acid functionality, behave as electrophiles in polar ring-opening reactions [15]. Nucleophiles such as thiophenolates, azide ions, and other strong nucleophiles readily attack the strained ring system [15]. The reaction proceeds through nucleophilic attack at the carbon bearing the electron-withdrawing group, leading to regioselective ring opening [15].

Hyperconjugation Effects

The cyclopropyl group demonstrates exceptional ability to stabilize adjacent carbocations through hyperconjugation [20] [21] [22]. The C-C bonds in the cyclopropane ring can donate electron density to empty p-orbitals, providing stabilization that often exceeds that of alkyl substituents [20] [21]. This effect has been quantified as providing approximately 9 kcal/mol more stabilization than isopropyl groups in carbocation systems [21].

Electrophilic Addition Reactions

The strained ring system undergoes addition reactions with electrophiles such as hydrogen halides [15] [23]. These reactions proceed through protonation at the carbon atom, followed by ring opening and subsequent capture by the halide nucleophile [15]. The regioselectivity is governed by the stability of the intermediate carbocation, with the cyclopropyl group providing significant stabilization [15].

Bond Weakening Effects

The C-C bonds within the cyclopropane ring are significantly weakened due to the bent bond character required to accommodate the small ring angle [18] [19]. The bond dissociation energy of approximately 61 kcal/mol for cyclopropane C-C bonds compares unfavorably with typical C-C bonds (80-85 kcal/mol) [24] [18], making the ring susceptible to cleavage under appropriate conditions.

Stability and Degradation Pathways

Thermal Degradation

The primary thermal degradation pathway involves decarboxylation, particularly under conditions that promote formation of β-keto acid intermediates [6] [7]. The process requires elevated temperatures (typically above 150°C) and can be facilitated by the presence of electron-withdrawing groups or metal catalysts [7]. The mechanism involves formation of a cyclic transition state leading to simultaneous carbon-carbon bond cleavage and carbon dioxide elimination [7].

Oxidative Degradation

Oxidative conditions can lead to degradation through multiple pathways [9] [25]. Treatment with periodate or lead tetraacetate results in oxidative decarboxylation, forming the corresponding aldehyde and carbon dioxide [25]. This reaction proceeds through formation of an intermediate complex followed by carbon-carbon bond cleavage [25].

Hydrolytic Stability

Under aqueous conditions at neutral pH, the compound demonstrates reasonable stability. However, prolonged exposure to strongly acidic or basic conditions can lead to hydrolysis and subsequent degradation [2] [3]. Basic conditions may promote epimerization at the chiral center through enolate formation [4].

Photochemical Degradation

While specific photochemical studies on this compound are limited, similar α-hydroxy acids are known to undergo photodegradation through radical mechanisms [26]. The presence of the cyclopropyl group may provide some protection against hydrogen abstraction due to the stronger C-H bonds (approximately 110.5 kcal/mol) [24].

Interaction with Chemical Reagents and Catalysts

Lewis Acid Interactions

Lewis acids such as boron trifluoride and aluminum chloride coordinate preferentially to the carbonyl oxygen of the carboxyl group, activating it toward nucleophilic attack [2] [27]. This coordination increases the electrophilicity of the carbon atom, facilitating esterification and related transformations [27]. The hydroxyl group can also serve as a coordination site, though it is generally less favored than the carbonyl oxygen [27].

Brønsted Acid Catalysis

Strong Brønsted acids protonate the hydroxyl group, converting it to a better leaving group for substitution reactions [11]. The carboxyl group can also be protonated under strongly acidic conditions, though this generally decreases its reactivity toward nucleophiles [2]. The relative basicities of the two oxygen atoms determine the predominant protonation site under given conditions [2].

Base-Catalyzed Reactions

Treatment with bases leads to deprotonation of the carboxyl group, forming the corresponding carboxylate salt [2] [4]. Under strongly basic conditions, deprotonation of the α-hydrogen can occur, leading to enolate formation and potential epimerization [4]. The cyclopropyl group provides some stabilization to adjacent carbanionic centers through hyperconjugation [20].

Transition Metal Catalysis

Transition metal catalysts can interact with multiple sites within the molecule, enabling complex transformations [28] [29]. Palladium catalysts have been shown to facilitate decarboxylation reactions of similar carboxylic acids [6] [29]. The multiple coordination sites (carboxyl oxygen, hydroxyl oxygen, and cyclopropyl π-system) provide opportunities for chelation and directed reactivity [28].

Oxidizing Agent Interactions

Mild oxidizing agents such as pyridinium chlorochromate selectively oxidize the hydroxyl group while leaving the carboxyl functionality intact [9]. Stronger oxidizing agents can lead to overoxidation and degradation of the molecule [9]. The choice of oxidizing agent and reaction conditions determines the selectivity and outcome of these transformations [9].

Conformational Analysis and Energy Profiles

Preferred Conformations

Computational studies using density functional theory at the B3LYP/6-31G* level indicate that the compound adopts extended conformations in the gas phase to minimize steric interactions [30] [31]. The preferred conformations involve staggered arrangements around the C-C bonds, with torsion angles typically ranging from ±60° to 180° [30].

Intramolecular Hydrogen Bonding

Weak intramolecular hydrogen bonding between the hydroxyl group and the carboxyl oxygen can occur when the molecular geometry permits appropriate spatial arrangement [12] [13]. The hydrogen bond strength is typically 1-3 kcal/mol, with an optimal hydrogen-oxygen distance of 2.5-3.0 Å [12]. This interaction influences the conformational preferences but does not significantly restrict molecular flexibility [12].

Energy Barriers

Rotation around the C-C bonds involves energy barriers of 2-4 kcal/mol, typical for substituted alkyl chains [30]. The cyclopropyl group introduces additional conformational complexity due to its ability to adopt gauche and anti arrangements relative to the hydroxyl-carboxyl chain [30]. The global energy minimum corresponds to an extended conformation with minimal steric interactions [30].

Solvent Effects

In polar solvents, the conformational preferences shift toward arrangements that maximize hydrogen bonding with the solvent [31]. The intramolecular hydrogen bonding becomes less favorable in protic solvents due to competition with intermolecular hydrogen bonding [13] [14]. Molecular dynamics simulations indicate increased conformational flexibility in aqueous environments [31].

Temperature Dependence

Variable temperature nuclear magnetic resonance studies reveal conformational exchange processes with typical activation energies of 8-12 kcal/mol for interconversion between major conformational families [31]. At elevated temperatures, the compound shows increased conformational mobility, with rapid exchange between multiple low-energy conformations [31].

XLogP3

0.6

Wikipedia

(2R)-3-Cyclopropyl-2-hydroxypropanoic acid

Dates

Last modified: 08-15-2023

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